5,6-Dimethyl-3-[2-oxo-2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-3-[2-oxo-2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidinone core with a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-[2-oxo-2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves the condensation of a pyrimidinone derivative with a pyridinyl ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in the synthesis include pyridine, acetic anhydride, and various catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-[2-oxo-2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl-pyrimidinone derivatives, while substitution reactions can produce a wide range of substituted pyrimidinones .
Scientific Research Applications
5,6-Dimethyl-3-[2-oxo-2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-[2-oxo-2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 5,6-Dimethyl-3-[2-oxo-2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyridinyl and pyrimidinone moieties.
Properties
IUPAC Name |
3-[2-(3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-10-11(2)14-9-16(13(10)18)8-12(17)15-6-4-3-5-7-15/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRCQIAAKTYBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC=CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.